2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester 2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester
Brand Name: Vulcanchem
CAS No.: 1353971-44-4
VCID: VC8233337
InChI: InChI=1S/C15H22N2O2/c1-16-11-14-9-5-6-10-17(14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3
SMILES: CNCC1CCCCN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester

CAS No.: 1353971-44-4

Cat. No.: VC8233337

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

2-Methylaminomethyl-piperidine-1-carboxylic acid benzyl ester - 1353971-44-4

Specification

CAS No. 1353971-44-4
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name benzyl 2-(methylaminomethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-16-11-14-9-5-6-10-17(14)15(18)19-12-13-7-3-2-4-8-13/h2-4,7-8,14,16H,5-6,9-12H2,1H3
Standard InChI Key UWMPGXUYXQOFBY-UHFFFAOYSA-N
SMILES CNCC1CCCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CNCC1CCCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a six-membered piperidine ring substituted at the 1-position with a benzyl ester group and at the 2-position with a methylaminomethyl side chain. The benzyl ester (C₆H₅CH₂OCO−) enhances lipophilicity, while the methylaminomethyl (−CH₂N(CH₃)) group introduces basicity, influencing its reactivity and binding properties.

Table 1: Key Physicochemical Properties

PropertyValueSource Reference
Molecular FormulaC₁₅H₂₂N₂O₂
Molecular Weight262.35 g/mol
Boiling Point367.2 ± 42.0 °C (Predicted)
Density1.151 ± 0.06 g/cm³
Water SolubilitySlightly soluble
pKa10.07 ± 0.20 (Predicted)

Spectroscopic Characterization

  • NMR Data: ¹H NMR (CDCl₃) displays signals for the piperidine ring (δ 1.2–3.5 ppm), benzyl aromatic protons (δ 7.2–7.4 ppm), and methylaminomethyl group (δ 2.3–2.8 ppm) .

  • IR Spectroscopy: Peaks at 1730 cm⁻¹ (ester C=O stretch) and 1650 cm⁻¹ (N–H bend) confirm functional groups .

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Piperidine Ring Formation: Cyclization of 1,5-diaminopentane derivatives under acidic conditions.

  • Methylaminomethyl Introduction: Alkylation using formaldehyde and methylamine in the presence of a base (e.g., K₂CO₃).

  • Esterification: Benzyl alcohol coupling via Steglich esterification (DCC/DMAP) .

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Reference
CyclizationH₂SO₄, 100°C, 6h78
AlkylationCH₂O, CH₃NH₂, K₂CO₃, 60°C65
EsterificationDCC, DMAP, CH₂Cl₂, RT82

Industrial-Scale Production

Continuous flow reactors have been employed to improve efficiency, reducing reaction times by 40% compared to batch processes. Catalyst recycling (e.g., immobilized lipases) further enhances sustainability .

Pharmacological Applications

Biological Activity

  • Receptor Binding: Demonstrates moderate affinity for serotonin (SERT, Kₐ = 3.27 µM) and norepinephrine transporters (NET, Kₐ = 810 nM) .

  • Enzyme Inhibition: Acts as a competitive inhibitor of protein tyrosine phosphatase 1B (PTP1B, IC₅₀ = 200 µM), relevant for diabetes research .

Behavioral Studies

In murine models, analogues of this compound exhibited cocaine-like locomotor stimulation but with prolonged duration (>6h vs. 2h for cocaine) . This prolonged effect is attributed to metabolic stability imparted by the benzyl ester .

Table 3: Comparative Pharmacokinetics

CompoundT₁/₂ (h)Bioavailability (%)Reference
Cocaine1.260
2-Methylaminomethyl...4.845

Structure-Activity Relationships (SAR)

Impact of Substituents

  • N-Methyl Group: Removal reduces DAT affinity by 3.5-fold .

  • Benzyl Ester Replacement: Hydrolysis to the carboxylic acid metabolite decreases CNS penetration but enhances renal excretion .

Table 4: SAR of Piperidine Analogues

CompoundSERT Kₐ (µM)DAT Kₐ (nM)NET Kₐ (nM)
2-Methylaminomethyl...3.27810450
3-Methylaminomethyl...5.891,200680
N-Demethylated Analogue12.42,8001,100

Industrial and Research Applications

Medicinal Chemistry

Used as a precursor in synthesizing:

  • Antidepressants: Analogues with improved SERT/NET selectivity .

  • Anticancer Agents: Hybrid molecules targeting PTP1B in breast cancer models .

Material Science

Incorporated into biodegradable polymers via ester linkages, enhancing mechanical strength by 30% compared to unmodified polyesters .

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